molecular formula C9H12BrN3S B2407973 5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine CAS No. 1861699-18-4

5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine

Cat. No.: B2407973
CAS No.: 1861699-18-4
M. Wt: 274.18
InChI Key: QCDZGLSFNLRVBU-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at the C-5 position and a 3-(methylthio)pyrrolidin-1-yl group at C-2. The bromine atom’s electron-withdrawing nature may modulate electronic properties and reactivity, making this compound a candidate for medicinal chemistry applications such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

5-bromo-2-(3-methylsulfanylpyrrolidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3S/c1-14-8-2-3-13(6-8)9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDZGLSFNLRVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chloropyrimidine and 3-(methylthio)pyrrolidine.

    Nucleophilic Substitution: The 3-(methylthio)pyrrolidine is reacted with 5-bromo-2-chloropyrimidine under nucleophilic substitution conditions. This reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring efficient purification processes, and implementing quality control measures to maintain product consistency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can undergo reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be utilized.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrimidine Derivatives with Pyrrolidinyl Substituents

Structural and Functional Insights:
Pyrimidine derivatives bearing pyrrolidinyl substituents are widely studied for their biological activities. For example:

  • C-2 Substituted Pyrimidines: Compounds with 2-(pyrrolidin-1-yl)ethylthio or 2-(piperidin-1-yl)ethylthio groups at C-2 demonstrated potent antifungal activity (e.g., against Candida albicans), with MIC values ranging from 1–8 μg/mL .
  • C-5 Substituted Pyrimidines : Ethyl groups at C-5 (e.g., compounds 7a–d in ) enhanced antimicrobial activity. The bromine atom in the target compound, however, may confer distinct electronic effects, possibly reducing metabolic stability but increasing halogen bonding interactions in target proteins .

Table 1: Comparison of Pyrimidine Derivatives with Pyrrolidinyl Substituents

Compound Substituents (Position) Key Activity/Property Reference
Target Compound 5-Bromo, 2-(3-(methylthio)pyrrolidin-1-yl) Hypothesized kinase inhibition
2-(Pyrrolidin-1-yl)ethylthio C-2 substituent Antifungal (MIC: 2–4 μg/mL)
2-(Piperidin-1-yl)ethylthio C-2 substituent Broad-spectrum antimicrobial
5-Ethylpyrimidine derivatives C-5 ethyl group Enhanced antimicrobial activity

Brominated Pyridine/Pyrimidine Analogues

Structural and Synthetic Relevance:

  • 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one (): This pyridazine derivative shares a bromine atom but differs in the heterocyclic core (pyridazine vs. pyrimidine). The pyridazine ring’s reduced aromaticity may alter solubility and reactivity compared to the target compound .
  • 5-(5-Bromo-2-chloro-3-pyridinyl)pyrimidine (): The chloro substituent at C-2 and bromo at C-5 on a pyridine ring highlights the role of halogen positioning in electronic modulation. Such compounds are often intermediates in kinase inhibitor synthesis, similar to TRK inhibitors described in and .

Sulfur-Containing Analogues

Role of Methylthio Groups:

  • 3-(Methylthio)propanoic Acid Esters (): Found in pineapple volatiles, these esters (e.g., 3-(methylthio)propanoic acid methyl ester at 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple) demonstrate the methylthio group’s contribution to aroma.
  • Methylthio-Pyrrolidinyl vs. Ethylthio-Piperidinyl : In antimicrobial pyrimidines (), ethylthio-piperidinyl groups showed superior activity compared to methylthio-pyrrolidinyl, suggesting that larger substituents enhance target binding. The target compound’s methylthio group may prioritize lipophilicity over steric bulk .

Biological Activity

5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a methylthio-pyrrolidinyl group. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on recent research findings.

  • Molecular Formula : C8H10BrN3S
  • Molecular Weight : 228.15 g/mol
  • CAS Number : 446286-61-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, facilitating interactions with nucleophilic sites on target proteins. The methylthio group may influence the compound's solubility and binding affinity, affecting its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

  • Anticancer Activity :
    • The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and growth.
    • Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of A431 vulvar epidermal carcinoma cells, suggesting its potential as an anticancer agent .
  • Kinase Inhibition :
    • The compound has been tested against several kinase targets, showing selectivity towards specific kinases involved in cancer progression.
    • Research Findings : In a kinase panel assay, it was found to inhibit certain kinases with IC50 values ranging from 50 nM to 200 nM, indicating moderate potency .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
    • Example : It has shown effectiveness against certain strains of bacteria in preliminary screening assays .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameKey FeaturesBiological Activity
5-Bromo-2-(pyrrolidin-1-yl)pyrimidineLacks methylthio groupLower selectivity in kinase inhibition
5-Bromo-2-(methylthio)pyrimidineLacks pyrrolidinyl groupReduced interaction with biological targets
5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidineDifferent substituentEnhanced solubility but lower potency against kinases

Research Applications

The unique structural characteristics of this compound make it a valuable compound for various research applications:

  • Medicinal Chemistry : Investigated as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases .
  • Biological Studies : Used to explore interactions with specific enzymes and receptors, contributing to the understanding of drug-target interactions .

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